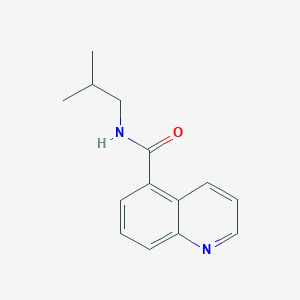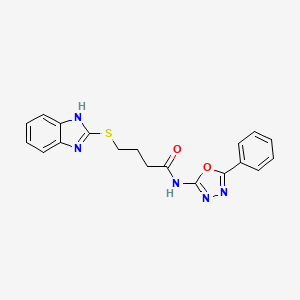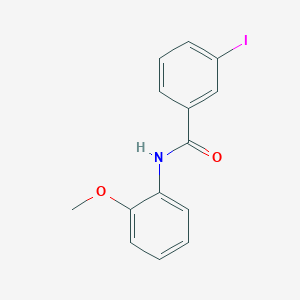
N-(2-methylpropyl)quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)quinoline-5-carboxamide, also known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQC is a member of the quinoline family, which is known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. In
Wirkmechanismus
N-(2-methylpropyl)quinoline-5-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, thereby disrupting the signaling pathways that are necessary for cell growth and survival.
Biochemical and Physiological Effects
In addition to its inhibitory effect on CK2, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. This compound has also been shown to inhibit the replication of the hepatitis C virus, indicating that it may have antiviral properties as well.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylpropyl)quinoline-5-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its inhibitory effect on CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylpropyl)quinoline-5-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the further exploration of the mechanisms by which this compound exerts its effects on CK2 and other cellular processes. Additionally, the potential antiviral properties of this compound warrant further investigation. Overall, this compound is a promising compound that has the potential to contribute to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of N-(2-methylpropyl)quinoline-5-carboxamide involves the reaction between 2-methylpropylamine and 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)quinoline-5-carboxamide has been extensively studied for its potential therapeutic applications. In particular, it has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and differentiation. This compound has been shown to inhibit CK2 activity both in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-16-14(17)12-5-3-7-13-11(12)6-4-8-15-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAQUOMKDSUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)



![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
